molecular formula C18H19NO5S2 B2932850 ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896288-74-7

ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2932850
CAS No.: 896288-74-7
M. Wt: 393.47
InChI Key: QMAURHXAOZUMGP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-derived compound featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 3-(methylsulfonyl)benzamido moiety at position 2.

Modifications at the 2-amino position are achieved through condensation or substitution reactions, as seen in the preparation of thiourea or benzamido derivatives .

Properties

IUPAC Name

ethyl 2-[(3-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-3-24-18(21)15-13-8-5-9-14(13)25-17(15)19-16(20)11-6-4-7-12(10-11)26(2,22)23/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAURHXAOZUMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiophene ring through a cyclization reaction, often facilitated by a Lewis acid catalyst.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.

    Benzamido Group Introduction: The benzamido group is introduced via an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

    Methylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the amide group, reducing it to an amine.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the benzamido and thiophene moieties.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, the compound is of interest for its potential use in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism by which ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Substituent at Position 2 Molecular Weight (g/mol) Key Features Potential Biological Activity
Target Compound (Not provided) 3-(Methylsulfonyl)benzamido ~407.45 (calculated) Polar sulfonyl group enhances solubility and hydrogen bonding; moderate steric bulk. Anticancer (inferred from molecular docking studies of related thiophenes) .
Ethyl 2-{[4-(Diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (312917-72-9) 4-(Diethylsulfamoyl)benzamido 450.568 Bulkier diethylsulfamoyl group reduces solubility; higher molecular weight. Unknown, but sulfonamide derivatives often exhibit enzyme inhibition (e.g., carbonic anhydrase).
Ethyl 2-(2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (312604-55-0) 2-Nitrobenzamido 360.38 Strong electron-withdrawing nitro group; may increase reactivity or cytotoxicity. Nitro groups are associated with antimicrobial activity but potential toxicity.
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (303136-36-9) 4-Phenylbenzamido 391.5 Hydrophobic biphenyl group enhances lipophilicity; possible blood-brain barrier penetration. CNS-targeted activity (hypothesized).
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (N/A) 3-Phenylthioureido ~375.47 (calculated) Thiourea moiety enables hydrogen bonding; sulfur atom may confer antifungal/antibacterial properties. Documented antifungal and antibacterial activity .
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (N/A) Amino 211.27 Unsubstituted amino group serves as a precursor for further derivatization. Base structure for bioactive analogs.

Substituent Effects on Physicochemical Properties

  • However, steric bulk from diethylsulfamoyl in may counteract solubility benefits.
  • Hydrogen-Bonding Capacity : Thiourea () and sulfonyl groups (target compound) facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonds.

Biological Activity

Ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19NO5S2
  • Molecular Weight : 393.47 g/mol
  • CAS Number : 896364-37-7

The structure features a cyclopenta[b]thiophene core fused with a methylsulfonyl group and an amide linkage, which may influence its solubility and biological interactions. The presence of these functional groups is critical for its pharmacological properties.

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often exhibit activity through:

  • Enzyme Modulation : Interacting with specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potentially acting on various receptors that mediate cellular responses.
  • Signal Transduction Pathways : Modulating pathways that regulate cell proliferation and apoptosis.

Research indicates that the compound may influence signaling pathways relevant to cancer and inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15.2Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms and efficacy in vivo .

Anti-inflammatory Effects

In addition to anticancer activity, the compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory conditions.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.
    • Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • In Vivo Model :
    • A murine model of inflammation was used to evaluate the anti-inflammatory effects.
    • Treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.

These case studies highlight the compound's potential as both an anticancer agent and an anti-inflammatory drug.

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